

What is the chemical structure of Froxiprost?

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Compound of Interest

Compound Name: *Froxiprost*

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In-Depth Technical Guide to Froxiprost

For Researchers, Scientists, and Drug Development Professionals

Abstract

Froxiprost, also known as ONO-995, is a synthetic analog of prostaglandin F2 α (PGF2 α). This technical guide provides a comprehensive overview of its chemical structure and biological activity, with a particular focus on its effects on osteoblast-like cells. While quantitative data on the biological effects of **Froxiprost** is not readily available in publicly accessible literature, this document outlines the established signaling pathways and detailed experimental protocols for assessing its activity.

Chemical Structure of Froxiprost

Froxiprost is a complex organic molecule with the systematic IUPAC name methyl (2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hepta-2,5-dienoate[1].

Identifier	Value
Molecular Formula	C ₂₄ H ₂₉ F ₃ O ₆ [1]
Molecular Weight	470.5 g/mol [1]
CAS Number	62559-74-4 [1]
Canonical SMILES	<chem>COC(=O)/C=C/C/C=C\C[C@H]1--INVALID-LINK--C(F)(F)F)O)O">C@HO</chem> [1]
InChI Key	REFZGTXXBBUTMJ-YDQNNXAVSA-N

Structure:

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Caption: 2D chemical structure of **Froxiprost**.

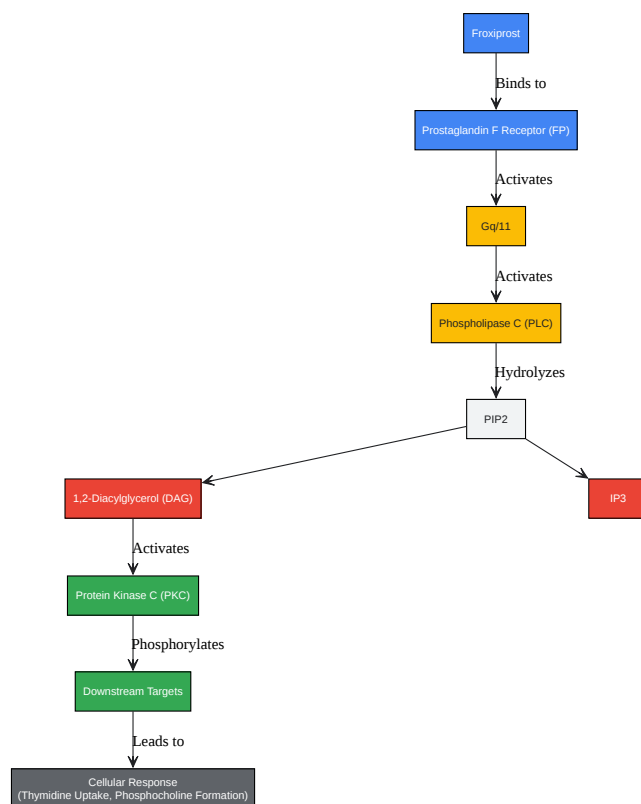
Biological Activity and Mechanism of Action

Froxiprost is recognized for its stimulatory effects on osteoblast-like MC3T3-E1 cells. Its biological activities include the promotion of thymidine uptake, accumulation of 1,2-diacylglycerol (DAG), and the formation of phosphocholine. These effects strongly suggest that **Froxiprost**, like its parent compound PGF₂α, exerts its cellular functions through the activation of specific signaling pathways.

Proposed Signaling Pathway

As a PGF₂α analog, **Froxiprost** is hypothesized to bind to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor is known to stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and 1,2-diacylglycerol (DAG). DAG proceeds to activate protein kinase C (PKC), a key enzyme that phosphorylates a variety of downstream target proteins, leading to cellular responses such as

proliferation (indicated by increased thymidine uptake) and changes in lipid metabolism (evidenced by phosphocholine formation).



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Caption: Proposed signaling pathway of **Froxiprost** in osteoblasts.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of **Froxiprost** on osteoblast-like cells.

Cell Culture

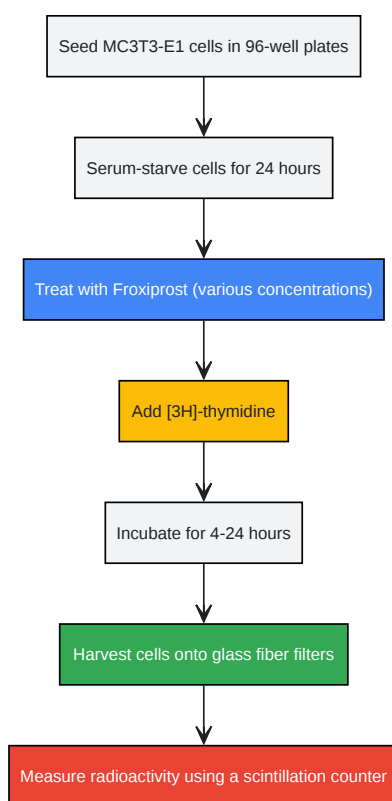
MC3T3-E1 cells, a pre-osteoblastic cell line derived from mouse calvaria, are cultured in Alpha Minimum Essential Medium (α -MEM) supplemented with 10% fetal bovine serum (FBS), 100

U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO₂ at 37°C.

Thymidine Uptake Assay for Cell Proliferation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Workflow:



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Caption: Experimental workflow for the thymidine uptake assay.

Protocol:

- Seed MC3T3-E1 cells in 96-well plates at a density of 1×10^4 cells/well and allow them to adhere overnight.

- Serum-starve the cells by replacing the growth medium with α -MEM containing 0.5% FBS for 24 hours.
- Treat the cells with varying concentrations of **Froxiprost** or a vehicle control for a predetermined period.
- Add 1 μ Ci/well of [3H]-thymidine and incubate for 4-24 hours.
- Harvest the cells onto glass fiber filters using a cell harvester.
- Wash the filters with phosphate-buffered saline (PBS) and ethanol to remove unincorporated thymidine.
- Measure the incorporated radioactivity using a liquid scintillation counter.

Measurement of 1,2-Diacylglycerol (DAG) Accumulation

This protocol quantifies cellular DAG levels, a key second messenger in the proposed signaling pathway.

Protocol:

- Culture MC3T3-E1 cells to near confluence in 6-well plates.
- Label the cells with [3H]-arachidonic acid for 24 hours to incorporate the radiolabel into cellular lipids.
- Wash the cells with serum-free medium and then stimulate with **Froxiprost** for various time points.
- Terminate the reaction by adding ice-cold methanol.
- Extract total lipids using a chloroform:methanol:water (2:1:1, v/v/v) mixture.
- Separate the lipid classes by thin-layer chromatography (TLC) on silica gel plates using a solvent system such as hexane:diethyl ether:acetic acid (70:30:1, v/v/v).
- Identify the DAG spot by co-migration with a DAG standard.

- Scrape the silica corresponding to the DAG spot and quantify the radioactivity by liquid scintillation counting.

Measurement of Phosphocholine Formation

This assay measures the synthesis of phosphocholine, a precursor for phosphatidylcholine synthesis, which can be indicative of changes in lipid metabolism.

Protocol:

- Culture MC3T3-E1 cells in 12-well plates.
- Pre-incubate the cells in a serum-free medium containing [3H]-choline chloride for 1-2 hours to allow for choline uptake.
- Wash the cells to remove excess unincorporated choline.
- Treat the cells with **Froxiprost** for desired time intervals.
- Stop the incubation by adding ice-cold PBS and lysing the cells.
- Separate the water-soluble choline metabolites (including phosphocholine) from the lipid-soluble components by methanol:chloroform extraction.
- Analyze the aqueous phase by TLC or high-performance liquid chromatography (HPLC) to separate phosphocholine from other choline-containing compounds.
- Quantify the amount of [3H]-phosphocholine using a radioisotope detector or by scintillation counting of the corresponding TLC spot.

Data Presentation

Currently, there is a lack of publicly available quantitative data regarding the dose-response effects of **Froxiprost** on thymidine uptake, 1,2-diacylglycerol accumulation, and phosphocholine formation in MC3T3-E1 cells. Further research and publication of experimental results are required to populate such comparative tables.

Conclusion

Froxiprost is a PGF2 α analog with demonstrated stimulatory effects on osteoblast-like cells. Its mechanism of action is likely mediated through the activation of the FP receptor and the subsequent PLC/PKC signaling cascade. The experimental protocols provided in this guide offer a robust framework for the further investigation and quantification of **Froxiprost**'s biological activities. The generation and dissemination of quantitative data will be crucial for a more complete understanding of its therapeutic potential in bone-related research and drug development.

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References

- 1. Effects of a prostaglandin EP4 agonist, ONO-4819, and risedronate on trabecular microstructure and bone strength in mature ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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